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molecular formula C6H6O3S B8566853 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- CAS No. 14300-67-5

2-Thiophenecarboxylic acid, 3-(hydroxymethyl)-

Cat. No. B8566853
M. Wt: 158.18 g/mol
InChI Key: PRAILKFQHXJMPE-UHFFFAOYSA-N
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Patent
US07977351B2

Procedure details

A solution of 3-(1-Hydroxy-ethyl)-thiophene-2-carboxylic acid ethylamide (298 mg, 1.5 mmol) in 15 ml of aqueous 6N HCl solution is heated at 100° C. for 1.5 h. The reaction mixture is cooled to room temperature and the pH is adjusted to ˜8.5 with 30% aqueous NaOH solution and saturated aqueous sodium bicarbonate solution. The resulting solution is extracted with Dichloromethane. The aqueous layer is collected and acidified with aqueous 6N HCl until the pH˜1. The resulting solution is extracted with tBuOH-Ether. The combined organic extracts are dried and concentrated to give the title compound (25 mg, 10%).
Name
3-(1-Hydroxy-ethyl)-thiophene-2-carboxylic acid ethylamide
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
C(N[C:4]([C:6]1[S:7][CH:8]=[CH:9][C:10]=1[CH:11]([OH:13])C)=[O:5])C.Cl.[OH-].[Na+].C(=O)(O)[O-:18].[Na+]>>[OH:13][CH2:11][C:10]1[CH:9]=[CH:8][S:7][C:6]=1[C:4]([OH:5])=[O:18] |f:2.3,4.5|

Inputs

Step One
Name
3-(1-Hydroxy-ethyl)-thiophene-2-carboxylic acid ethylamide
Quantity
298 mg
Type
reactant
Smiles
C(C)NC(=O)C=1SC=CC1C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted with Dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer is collected
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted with tBuOH-Ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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